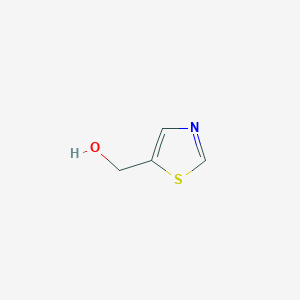










|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[S:7][CH:6]=[N:5][CH:4]=1.C(N(CC)CC)C.[Cl:15][C:16]([O:18][C:19]1[CH:24]=[CH:23][C:22]([N+:25]([O-:27])=[O:26])=[CH:21][CH:20]=1)=[O:17].Cl>C(OCC)(=O)C>[ClH:15].[N+:25]([C:22]1[CH:21]=[CH:20][C:19]([O:18][C:16]([O:1][CH2:2][C:3]2[S:7][CH:6]=[N:5][CH:4]=2)=[O:17])=[CH:24][CH:23]=1)([O-:27])=[O:26] |f:5.6|
|


|
Name
|
|
|
Quantity
|
14.1 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=CN=CS1
|
|
Name
|
|
|
Quantity
|
17.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
26 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
106 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
103 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
141 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-1 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The yellow mixture was stirred another 1 hour 45 minutes at 0°-2°C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 50 minutes at an internal temperature of 0°-4° C
|
|
Duration
|
50 min
|
|
Type
|
WASH
|
|
Details
|
An ethyl acetate flask rinse (20 mL)
|
|
Type
|
ADDITION
|
|
Details
|
was also added
|
|
Type
|
CUSTOM
|
|
Details
|
Salts precipitated from solution throughout the addition
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 0.5 hours
|
|
Duration
|
0.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
while warming to 15° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed twice with aqueous 5% K2CO3 solution (2×70 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4 (30 g)
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration the solution
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated under vacuum on a rotary evaporater (bath temperature of 41° C.) to a brown oil (38 g)
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude 5-(p-nitrophenyoxycarbonyloxymethyl)-thiazole was dissolved in ethyl acetate (282 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath to 2° C
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for another 1 hour 45 minutes at 2°-4° C.
|
|
Duration
|
45 min
|
|
Type
|
CUSTOM
|
|
Details
|
the solid precipitate was collected on a sintered glass funnel under a nitrogen blanket
|
|
Type
|
WASH
|
|
Details
|
the flask was washed out with 50 mL cold ethyl acetate which
|
|
Type
|
WASH
|
|
Details
|
to rinse the filter cake
|
|
Type
|
CUSTOM
|
|
Details
|
The cake was dried on the funnel under strong nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
purge for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
then dried in a vacuum oven at 50° C. with a nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
purge
|


Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(=O)OCC1=CN=CS1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29.05 g | |
| YIELD: CALCULATEDPERCENTYIELD | 74.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |